molecular formula C21H20N4O2 B10994645 N-[3-(1H-benzimidazol-2-yl)propyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

N-[3-(1H-benzimidazol-2-yl)propyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B10994645
M. Wt: 360.4 g/mol
InChI Key: KQUGZOCQKKYXPU-UHFFFAOYSA-N
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Description

N-[3-(1H-Benzimidazol-2-yl)propyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a heterocyclic compound combining benzimidazole and isoquinoline moieties. The benzimidazole group is a well-known pharmacophore in antimicrobial and antiviral agents, while the 1-oxo-1,2-dihydroisoquinoline scaffold is associated with kinase inhibition and anti-inflammatory activity . This compound’s structure features a propyl linker connecting the benzimidazole to the carboxamide group, which is further substituted with a methylated isoquinoline ring.

Properties

Molecular Formula

C21H20N4O2

Molecular Weight

360.4 g/mol

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)propyl]-2-methyl-1-oxoisoquinoline-4-carboxamide

InChI

InChI=1S/C21H20N4O2/c1-25-13-16(14-7-2-3-8-15(14)21(25)27)20(26)22-12-6-11-19-23-17-9-4-5-10-18(17)24-19/h2-5,7-10,13H,6,11-12H2,1H3,(H,22,26)(H,23,24)

InChI Key

KQUGZOCQKKYXPU-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C2C1=O)C(=O)NCCCC3=NC4=CC=CC=C4N3

Origin of Product

United States

Preparation Methods

Modified Castagnoli-Cushman Reaction

The 2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid intermediate is synthesized via a modified Castagnoli-Cushman reaction. Homophthalic anhydride reacts with 1,3,5-triazinanes (formaldimine equivalents) under mild conditions (20–40°C, 12–24 hours) to yield the dihydroisoquinolone scaffold.

Representative Procedure :

  • Homophthalic anhydride (1.0 equiv) and 1,3,5-tris(2,4-dimethoxybenzyl)-1,3,5-triazinane (1.2 equiv) are stirred in anhydrous dichloromethane.

  • The mixture is refluxed for 18 hours, followed by hydrolysis with 2N HCl to yield the carboxylic acid.

Table 1: Optimization of Isoquinoline Core Synthesis

ParameterOptimal ConditionYield (%)Source
SolventDichloromethane78
Temperature40°C82
CatalystNone
Reaction Time18 hours82

Hydrogenation and Functionalization

Alternative routes involve hydrogenation of pre-formed isoquinolines. For example, tert-butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate derivatives are hydrogenated using Pd/C under H₂ (1 atm) to yield saturated intermediates, which are subsequently deprotected and oxidized.

Preparation of 3-(1H-Benzimidazol-2-yl)propylamine

Benzimidazole Alkylation

The propylamine side chain is synthesized via alkylation of benzimidazole:

  • Benzimidazole Formation : o-Phenylenediamine reacts with carboxylic acid derivatives (e.g., propionic acid) under acidic conditions (HCl, 120°C) to form 2-substituted benzimidazoles.

  • Alkylation : The benzimidazole is alkylated with 1-bromo-3-chloropropane using K₂CO₃ in DMF (80°C, 6 hours), followed by amination with aqueous NH₃ to yield 3-(1H-benzimidazol-2-yl)propylamine.

Key Challenge : Avoiding over-alkylation requires stoichiometric control (1:1 molar ratio of benzimidazole to alkylating agent).

Amidation and Final Coupling

The final step involves coupling the isoquinoline carboxylic acid with the benzimidazole propylamine via amidation. Two methods are prevalent:

Carbodiimide-Mediated Amidation

Procedure :

  • 2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid (1.0 equiv) is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv) in dichloromethane.

  • 3-(1H-Benzimidazol-2-yl)propylamine (1.1 equiv) is added, and the reaction is stirred at 25°C for 24 hours.

Table 2: Amidation Optimization

ConditionOutcomeYield (%)Source
SolventDCM65
Coupling ReagentEDC/HOBt70
Temperature25°C70

Mixed Anhydride Method

An alternative employs chloroformate reagents:

  • The carboxylic acid is treated with isobutyl chloroformate in the presence of N-methylmorpholine.

  • The resultant mixed anhydride reacts with the amine to yield the carboxamide.

Advantage : Higher yields (75–80%) but requires stringent moisture control.

Purification and Characterization

Crude product is purified via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) or recrystallization from ethanol/water. Characterization relies on:

  • NMR : δ 8.2–7.1 ppm (aromatic protons), δ 3.8 ppm (N–CH₃), δ 2.9 ppm (propyl chain).

  • HPLC : Purity >98% (C18 column, acetonitrile/water gradient).

  • Mass Spectrometry : [M+H]⁺ at m/z 361.4 .

Chemical Reactions Analysis

Amide Bond Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and amine derivatives:

Conditions Reagents Products Yield
Acidic hydrolysis6M HCl, reflux, 12h2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid + 3-(1H-benzimidazol-2-yl)propan-1-amine78%
Basic hydrolysis2M NaOH, 80°C, 8hSame products as above65%

This reaction is critical for modifying the compound’s bioavailability or generating intermediates for further derivatization.

Oxidation Reactions

The benzimidazole and dihydroisoquinoline moieties are susceptible to oxidation:

Benzimidazole Oxidation

Controlled oxidation of the benzimidazole nitrogen produces an N-oxide derivative:

\text{Compound} + \text{H}_2\text{O}_2 \xrightarrow{\text{AcOH, 50°C}} \text{N-Oxide derivative} \quad (\text{Yield: 62%})[7]

Dihydroisoquinoline Ring Oxidation

The 1-oxo group can be further oxidized under strong conditions:

\text{Compound} + \text{KMnO}_4 \xrightarrow{\text{H}_2\text{SO}_4, \Delta} \text{Quinoline-4-carboxamide derivative} \quad (\text{Yield: 45%})[1]

Reduction Reactions

The carbonyl group in the dihydroisoquinoline core is reducible:

Reducing Agent Conditions Product Yield
NaBH4_4MeOH, 0°C, 2h2-Methyl-1-hydroxy-1,2-dihydroisoquinoline derivative55%
LiAlH4_4THF, reflux, 4hFully reduced tetrahydroisoquinoline analog38%

Nucleophilic Substitution

The propyl linker’s terminal position allows alkylation or arylation:

\text{Compound} + \text{R-X} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{N-Alkylated product} \quad (\text{Yield: 50–70%})[1]

(R = alkyl/aryl; X = Cl/Br/I)

Cyclization Reactions

Under acidic conditions, the compound undergoes intramolecular cyclization to form fused heterocycles:

\text{Compound} \xrightarrow{\text{H}_2\text{SO}_4, \Delta} \text{Benzimidazo[1,2-a]isoquinoline derivative} \quad (\text{Yield: 40%})[1]

Metal-Catalyzed Cross-Coupling

The aromatic rings participate in Suzuki-Miyaura couplings for structural diversification:

Catalyst Conditions Product Yield
Pd(PPh3_3)4_4DME/H2_2O, 80°C, 12hBiaryl-modified derivative60%

Photochemical Reactivity

UV irradiation induces C–H functionalization at the benzimidazole C5 position:

\text{Compound} \xrightarrow{h\nu, \text{Acetone}} \text{C5-Halogenated product} \quad (\text{Yield: 30%})[6]

Key Reaction Trends

  • Steric Effects : Bulky substituents on the benzimidazole ring hinder reactions at the propyl linker.

  • Electronic Effects : Electron-withdrawing groups on the isoquinoline core accelerate oxidation but slow nucleophilic substitutions.

  • Solvent Dependence : Polar aprotic solvents (e.g., DMF) enhance substitution yields, while protic solvents favor hydrolysis.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that compounds similar to N-[3-(1H-benzimidazol-2-yl)propyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide exhibit significant anticancer properties. For instance, benzimidazole derivatives have been shown to inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and disruption of cell cycle progression. Research suggests that the incorporation of isoquinoline moieties enhances the biological activity of these compounds, making them promising candidates for further development as anticancer agents .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Benzimidazole derivatives are known for their effectiveness against a range of pathogens, including bacteria and fungi. Studies have demonstrated that modifications in the benzimidazole structure can lead to enhanced antimicrobial potency. The specific application of this compound in this context remains an area for future exploration but is supported by the broader evidence surrounding similar compounds .

Pharmacological Applications

Neuroprotective Effects

There is growing interest in the neuroprotective effects of benzimidazole derivatives. Preliminary studies indicate that compounds with a benzimidazole core can protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The specific mechanisms through which this compound exerts neuroprotection warrant further investigation .

Structure-Activity Relationship (SAR)

A comprehensive understanding of the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Variations in substituents on the benzimidazole or isoquinoline rings can significantly influence biological activity. For instance:

Substituent Effect on Activity
Methyl groupEnhances lipophilicity and potency
Halogen atomsModulates receptor binding affinity
Alkyl chainsImproves solubility and bioavailability

This table summarizes how different modifications can impact the compound's pharmacological profile.

Case Studies

Case Study 1: Anticancer Screening

A recent study screened various benzimidazole derivatives, including those structurally related to this compound, against several cancer cell lines. The results showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. The study highlighted the importance of structural modifications in enhancing therapeutic efficacy .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of benzimidazole derivatives. The study reported that compounds with a similar structural framework to this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The findings suggest a promising avenue for developing new antimicrobial agents based on this chemical scaffold .

Mechanism of Action

The mechanism of action of N-[3-(1H-benzimidazol-2-yl)propyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with DNA and proteins, potentially disrupting cellular processes . The isoquinoline derivative may enhance these effects by facilitating the compound’s entry into cells and its interaction with intracellular targets .

Comparison with Similar Compounds

Substituent Variations on the Carboxamide Group

a. N-[2-(4-Isopropylthiazol-2-yl)ethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide ()

  • Structure: Shares the 2-methyl-1-oxo-isoquinoline carboxamide core but substitutes the benzimidazole-propyl group with an isopropylthiazole-ethyl chain.
  • Activity : Demonstrates antimicrobial properties, synthesized with a 74% yield via carbodiimide coupling .
  • Key Difference : The thiazole substituent may enhance microbial target affinity compared to benzimidazole derivatives.

b. N-[3-(1H-Benzimidazol-2-yl)propyl]propanamide ()

  • Structure : Simplifies the carboxamide to a propanamide group, retaining the benzimidazole-propyl chain.
  • Application : Serves as a heterocyclic building block (molecular weight: 231.29 g/mol) rather than a bioactive agent .
  • Key Difference: The absence of the isoquinoline ring likely reduces target specificity for complex biological interactions.

Benzimidazole Derivatives with Extended Heterocyclic Systems

a. N-[3-(1H-Benzimidazol-2-yl)propyl]-2-(1-benzyl-2,5-dioxoimidazolidin-4-yl)acetamide ()

  • Structure: Incorporates a dioxoimidazolidine-acetamide group instead of the isoquinoline carboxamide.
  • Properties : Higher molecular weight (405.45 g/mol) and predicted acidity (pKa ~8.06) suggest altered solubility and binding kinetics .

b. N-[1-(1H-Benzimidazol-2-yl)-3-methylsulfanylpropyl]-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide ()

  • Structure: Replaces isoquinoline with an oxazolo-pyridine system and adds a methylsulfanyl group.
  • Implications : The sulfanyl group may improve metabolic stability, while the oxazolo-pyridine could modulate electronic properties .

Compounds with Bioisosteric Replacements

a. N-[3-(1H-Benzimidazol-2-yl)propyl]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide ()

  • Structure: Substitutes isoquinoline with a fluorinated benzamide-tetrazole system.

b. N-[3-(1H-Benzimidazol-2-yl)propyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide ()

  • Structure : Integrates a coumarin derivative (chromen group) linked via a propanamide chain.
  • Activity: Coumarins are known for anticoagulant and anti-inflammatory effects, suggesting divergent therapeutic applications .

Molecular Weight and Lipophilicity

  • The target compound’s higher molecular weight (~407 g/mol) compared to simpler benzimidazoles (e.g., : 231 g/mol) may reduce oral bioavailability due to increased lipophilicity.

Biological Activity

N-[3-(1H-benzimidazol-2-yl)propyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C21H20N4O2C_{21}H_{20}N_{4}O_{2} and a molecular weight of approximately 360.4 g/mol. Its structure features a benzimidazole moiety, which is known for various biological activities, including antimicrobial and anticancer properties. The presence of the isoquinoline structure may also contribute to its pharmacological profile.

Research indicates that compounds similar to this compound often interact with various receptors and enzymes. Specifically:

  • Serotonin Receptors : Some benzimidazole derivatives exhibit selective affinity for serotonin receptors, particularly 5-HT(4), which is implicated in gastrointestinal motility and neurological functions .
  • Antioxidant Activity : Compounds containing benzimidazole structures have shown antioxidant properties, potentially reducing oxidative stress in cells .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Activity Description Reference
5-HT(4) Receptor Affinity Moderate to high affinity (K(i) = 6.7 - 75.4 nM) for 5-HT(4) receptor
Antioxidant Potential Exhibits antioxidant properties reducing oxidative stress
Antimicrobial Activity In vitro studies suggest potential against various bacterial strains
Cytotoxic Effects Induces apoptosis in cancer cell lines at certain concentrations

Case Studies and Research Findings

Several studies have explored the pharmacological effects of compounds related to this compound:

  • Gastrointestinal Motility : A study demonstrated that derivatives with high affinity for the 5-HT(4) receptor enhanced gastrointestinal motility in preclinical models. This suggests potential therapeutic applications in treating motility disorders .
  • Cancer Research : Another investigation highlighted the cytotoxic effects of similar compounds on various cancer cell lines, indicating their potential as chemotherapeutic agents. The mechanism involved apoptosis induction through mitochondrial pathways .
  • Antimicrobial Studies : Research has shown that certain derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting their use as potential antibiotics.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. For example:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) may enhance reactivity of benzimidazole precursors .
  • Temperature control : Lower temperatures (0–25°C) can minimize side reactions during carboxamide coupling steps .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) could accelerate heterocyclic ring formation.
  • Yield tracking : Use HPLC or LC-MS to monitor intermediates and final product purity .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?

  • Methodological Answer :

  • NMR spectroscopy : 1H/13C NMR resolves benzimidazole and isoquinoline moieties; aromatic proton signals (δ 7.0–8.5 ppm) confirm substitution patterns .
  • IR spectroscopy : Stretching vibrations at ~1650 cm⁻¹ (C=O) and ~3200 cm⁻¹ (N-H) validate the carboxamide group .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Q. How should researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated stability studies : Incubate the compound in buffers (pH 1–10) at 40–60°C for 48–72 hours, followed by HPLC analysis to detect degradation products .
  • Thermogravimetric analysis (TGA) : Quantify thermal decomposition thresholds (e.g., >200°C suggests suitability for high-temperature applications) .

Q. What computational tools can predict solubility and bioavailability for preclinical studies?

  • Methodological Answer :

  • Molecular dynamics simulations : Software like COSMO-RS predicts solubility in aqueous/organic solvents .
  • ADMET profiling : Use platforms like SwissADME to estimate permeability (LogP) and cytochrome P450 interactions .

Advanced Research Questions

Q. How can contradictory data in synthesis yields be resolved (e.g., 37% vs. 70% yields for similar derivatives)?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply fractional factorial design to isolate critical variables (e.g., substituent electronic effects, steric hindrance) impacting yields .
  • Reaction monitoring : In-situ FTIR or Raman spectroscopy identifies transient intermediates that may stall reactions .
  • Meta-analysis : Compare crystallographic data (e.g., Cambridge Structural Database) to correlate substituent positions with reactivity trends .

Q. What strategies integrate computational modeling with experimental validation for reaction pathway optimization?

  • Methodological Answer :

  • Quantum chemical calculations : Use Gaussian or ORCA to map energy barriers for key steps (e.g., amide bond formation) .
  • Feedback loops : Refine computational models using experimental kinetic data (e.g., Arrhenius plots) .
  • Machine learning : Train models on existing reaction datasets to predict optimal conditions (e.g., solvent/catalyst pairs) .

Q. How can researchers evaluate the compound’s selectivity in biological assays (e.g., kinase inhibition)?

  • Methodological Answer :

  • Docking studies : AutoDock Vina or Schrödinger Suite predicts binding affinities to target vs. off-target proteins .
  • Kinase profiling panels : Use broad-spectrum assays (e.g., Eurofins KinaseProfiler) to quantify IC50 values across 100+ kinases .

Q. What advanced analytical methods detect trace degradation products during long-term storage?

  • Methodological Answer :

  • LC-QTOF-MS : Identifies low-abundance degradants (e.g., oxidation of benzimidazole to N-oxide derivatives) .
  • Forced degradation studies : Expose the compound to UV light, H2O2, or hydrolytic conditions to simulate storage stress .

Q. How can interdisciplinary collaboration enhance mechanistic studies of this compound’s activity?

  • Methodological Answer :

  • Cross-disciplinary teams : Combine synthetic chemists, computational biologists, and pharmacologists to validate hypotheses iteratively .
  • Data sharing platforms : Use platforms like ICReDD to integrate experimental and computational datasets .

Methodological Resources

  • Statistical Design : Leverage JMP or Minitab for DoE to minimize experimental runs while maximizing data quality .
  • Synthetic Protocols : Adapt methodologies from Med. Chem. Commun. for benzothiazole-carboxamide derivatives .
  • Data Interpretation : Apply frameworks from political science comparative analysis to resolve contradictory results (e.g., triangulate NMR, MS, and docking data) .

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